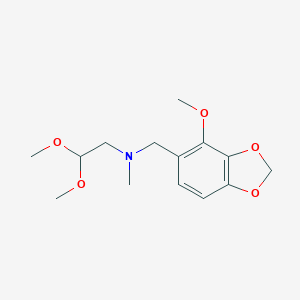

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine

Overview

Description

2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is a complex organic compound that features a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine typically involves multiple steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Alkylation: The benzodioxole intermediate is then alkylated using appropriate alkyl halides under basic conditions.

Amine Introduction:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other derivatives.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzodioxole moiety. This interaction can modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

1,3-Benzodioxole: Shares the benzodioxole core but lacks the additional functional groups.

4,5-Dimethoxy-1,3-benzodioxole: Similar structure but with different substitution patterns.

N-Methyl-2,2-dimethoxyethanamine: Similar amine structure but without the benzodioxole ring.

Uniqueness: 2,2-Dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine is unique due to its combination of the benzodioxole ring and the dimethoxyethanamine moiety

Biological Activity

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS Number: 108261-02-5) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 283.32 g/mol. The structural features include a benzodioxole moiety which is often associated with various biological activities, including anticancer and antioxidant properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The study indicated that certain derivatives exhibited low IC50 values, suggesting strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

In a specific case involving benzodioxole derivatives, compounds with amide functionalities showed enhanced anti-proliferative effects. For example:

| Compound | Cell Line | IC50 (mM) | Notes |

|---|---|---|---|

| 2a | Hep3B | 3.94 | Strong cytotoxicity |

| 2b | Hep3B | 9.12 | Weaker activity compared to 2a |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of benzodioxole derivatives.

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH assay, where several synthesized compounds demonstrated varying degrees of radical scavenging activity. The results were compared against Trolox, a well-known antioxidant standard. The antioxidant capacity of these compounds suggests their potential utility in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole moiety plays a critical role in interacting with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Synthesis and Evaluation of Benzodioxole Derivatives : A study focused on synthesizing various benzodioxole derivatives and evaluating their biological activities. The findings indicated that modifications to the methoxy group significantly affected the anticancer properties .

- Comparative Analysis : A comparative analysis of different benzodioxole derivatives revealed that those with additional functional groups exhibited enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .

Properties

IUPAC Name |

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLPEAVQIMJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.